(S)-2-Aminodecanoic acid (S)-2-Aminodecanoic acid
Brand Name: Vulcanchem
CAS No.: 84277-81-6
VCID: VC21536884
InChI: InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
SMILES: CCCCCCCCC(C(=O)O)N
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

(S)-2-Aminodecanoic acid

CAS No.: 84277-81-6

Cat. No.: VC21536884

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Aminodecanoic acid - 84277-81-6

CAS No. 84277-81-6
Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name (2S)-2-aminodecanoic acid
Standard InChI InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
Standard InChI Key JINGUCXQUOKWKH-VIFPVBQESA-N
Isomeric SMILES CCCCCCCC[C@@H](C(=O)O)N
SMILES CCCCCCCCC(C(=O)O)N
Canonical SMILES CCCCCCCCC(C(=O)O)N

Chemical Properties and Structure

(S)-2-Aminodecanoic acid (CAS: 84277-81-6) is an alpha amino acid featuring a long aliphatic side chain consisting of eight carbon atoms in addition to the alpha carbon. Its structure combines the standard amino acid backbone with an extended hydrocarbon chain, giving it distinct chemical and physical properties.

Basic Chemical Data

PropertyValue
Molecular FormulaC₁₀H₂₁NO₂
Molecular Weight187.28 g/mol
IUPAC Name(2S)-2-aminodecanoic acid
Melting Point252.0-258.0°C
Density0.973 g/cm³
State at Room TemperatureWhite or off-white crystalline powder

The compound has the characteristic carboxylic acid and amine functional groups of amino acids, with the (S) configuration at the alpha carbon denoting the stereochemistry that corresponds to the L-configuration in amino acid nomenclature .

Structural Identifiers

The compound can be identified using various chemical notation systems:

IdentifierValue
InChIInChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
InChIKeyJINGUCXQUOKWKH-VIFPVBQESA-N
SMILESCCCCCCCCC@@HC(=O)O

These identifiers are critical for database searches and unambiguous identification of the compound in chemical literature and repositories .

Synonyms and Alternative Names

(S)-2-Aminodecanoic acid is known by several names in chemical literature and commercial catalogs:

  • L-2-Aminodecanoic acid

  • (2S)-2-Aminodecanoic acid

  • L-2-Aminodecanoic acid (S-form)

  • (S)-2-Amino-decanoic acid

  • H-Adec(2)-OH

  • H-Octyl-Gly-OH(S)

  • H-L-Nle(Bu)-OH

This diversity of nomenclature reflects its use across different research contexts and applications.

Synthesis Methods

Several approaches have been developed for the synthesis of (S)-2-Aminodecanoic acid, with both chemical and enzymatic methods reported in the literature.

Chemical Synthesis

Chemical synthesis typically involves standard amino acid preparative methods adapted for the longer aliphatic side chain. These methods often start from appropriate decanoic acid derivatives through various protecting group strategies to introduce the amine functionality with the correct stereochemistry .

Enzymatic Resolution

Enzymatic resolution has proven to be an efficient method for obtaining enantiomerically pure (S)-2-Aminodecanoic acid. Research has shown that certain soil bacteria, such as strain KT 218, exhibit acylase activity that can be harnessed for the optical resolution of this amino acid. This bacterial strain effectively hydrolyzes N-dichloroacetyl-DL-2-aminodecanoic acid, yielding L-2-Aminodecanoic acid and N-dichloroacetyl-D-2-aminodecanoic acid, providing a biological route to obtaining the enantiomerically pure compound.

Applications in Peptide Chemistry

(S)-2-Aminodecanoic acid has found significant applications in peptide chemistry, particularly in the creation of peptides with enhanced pharmacological properties.

Bacitracin Analogues Development

One of the most notable applications of (S)-2-Aminodecanoic acid is in the development of improved bacitracin analogues. Researchers have systematically replaced the native aliphatic amino acid residues in bacitracin with (S)-2-Aminodecanoic acid to enhance its antimicrobial properties.

In a groundbreaking study, Leu3, Ile5, and Ile8 residues of bacitracin were sequentially replaced with (S)-2-Aminodecanoic acid, resulting in analogues with significantly enhanced antibacterial activity. The compounds containing (S)-2-Aminodecanoic acid at positions 3 and 8 (analogues 9 and 11 in the study) demonstrated dramatic improvements in antimicrobial potency, with activity enhancements of up to 256-fold against certain bacterial strains compared to native bacitracin A .

Most notably, these modified peptides showed superior activity against vancomycin-resistant bacterial strains, including vancomycin-resistant Staphylococcus aureus (VRSA) and both vanA and vanB type vancomycin-resistant Enterococcus faecium (VRE) isolates. This indicates that incorporation of (S)-2-Aminodecanoic acid can potentially help overcome antibiotic resistance mechanisms .

Mechanism of Enhanced Activity

Mechanistic studies confirmed that these analogues maintain the same mode of action as native bacitracin (sequestration of C55PP) but exhibit enhanced ability to form regions of increased fluidity (RIFs) in bacterial membranes, similar to other clinically used lipopeptide antibiotics like daptomycin .

Structure-Activity Relationship Studies

Research on bacitracin analogues containing (S)-2-Aminodecanoic acid has provided valuable insights into structure-activity relationships in antimicrobial peptides.

Hemolytic Activity Considerations

Another critical aspect revealed by these studies is the relationship between hydrophobicity and hemolytic activity. While the singly substituted bacitracin analogues showed no appreciable hemolytic activity, the multiply substituted analogues exhibited higher degrees of hemolytic activity. This correlation between increased hydrophobicity and hemolytic potential is an important consideration for the development of therapeutic peptides containing (S)-2-Aminodecanoic acid .

Analytical Characterization

Various analytical methods have been employed for the characterization of (S)-2-Aminodecanoic acid and its derivatives.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of (S)-2-Aminodecanoic acid. 1H NMR is particularly valuable for assessing the purity and confirming the identity of the compound .

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is frequently employed for the purification and analysis of (S)-2-Aminodecanoic acid. This technique is particularly useful for determining the enantiomeric purity of the compound, which is critical for its application in peptide synthesis .

Quality Control Parameters

Commercial suppliers of (S)-2-Aminodecanoic acid typically assess several quality parameters:

ParameterSpecificationTypical Result
AppearanceWhite or Off-White Crystalline PowderComplies
Water Content (Karl Fischer)<1.00%0.46%
D-Isomer Content<0.10%Not Detected
Other Amino Acids<0.20%Not Detected
Other Single Impurities<0.20%0.1%
Purity by Titration>99.0%99.98%

These specifications ensure the high quality required for research and pharmaceutical applications .

Broader Applications in Research

Beyond its use in antimicrobial peptide design, (S)-2-Aminodecanoic acid has several other applications in research and development.

Building Block for Drug Discovery

(S)-2-Aminodecanoic acid serves as a valuable building block for drug discovery, particularly for the synthesis of peptidomimetic drug candidates. Its unique structure, combining a standard amino acid backbone with an extended hydrophobic chain, makes it useful for modulating the properties of peptide-based drugs .

Non-Canonical Amino Acid Tools

In the broader context of chemical biology, (S)-2-Aminodecanoic acid is part of the toolkit of non-canonical amino acids (ncAAs) used to introduce novel properties into proteins and peptides. These tools have contributed significantly to studies of integral membrane proteins and other challenging biological systems .

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